2-(2-allylphenoxy)-N'-(3-bromo-2-hydroxy-5-methoxybenzylidene)acetohydrazide 2-(2-allylphenoxy)-N'-(3-bromo-2-hydroxy-5-methoxybenzylidene)acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0387217
InChI: InChI=1S/C19H19BrN2O4/c1-3-6-13-7-4-5-8-17(13)26-12-18(23)22-21-11-14-9-15(25-2)10-16(20)19(14)24/h3-5,7-11,24H,1,6,12H2,2H3,(H,22,23)/b21-11+
SMILES: COC1=CC(=C(C(=C1)Br)O)C=NNC(=O)COC2=CC=CC=C2CC=C
Molecular Formula: C19H19BrN2O4
Molecular Weight: 419.3g/mol

2-(2-allylphenoxy)-N'-(3-bromo-2-hydroxy-5-methoxybenzylidene)acetohydrazide

CAS No.:

Cat. No.: VC0387217

Molecular Formula: C19H19BrN2O4

Molecular Weight: 419.3g/mol

* For research use only. Not for human or veterinary use.

2-(2-allylphenoxy)-N'-(3-bromo-2-hydroxy-5-methoxybenzylidene)acetohydrazide -

Specification

Molecular Formula C19H19BrN2O4
Molecular Weight 419.3g/mol
IUPAC Name N-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide
Standard InChI InChI=1S/C19H19BrN2O4/c1-3-6-13-7-4-5-8-17(13)26-12-18(23)22-21-11-14-9-15(25-2)10-16(20)19(14)24/h3-5,7-11,24H,1,6,12H2,2H3,(H,22,23)/b21-11+
Standard InChI Key RAWGHORVLCGSPP-SRZZPIQSSA-N
SMILES COC1=CC(=C(C(=C1)Br)O)C=NNC(=O)COC2=CC=CC=C2CC=C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator